Arprinocid-N-oxide

Anticoccidial In Vitro Assay Parasitology

This is the active in-vivo metabolite (ICI 125752), essential when the prodrug Arprinocid (CAS 55779-18-5) is inactive. In cytochrome P450-deficient systems, only this compound shows potency (ID50 0.30 ppm vs. 20 ppm). It exhibits hypoxanthine-insensitive anticoccidial activity, is 100× more potent against T. gondii (IC50 20 ng/mL), and induces a unique ER-stress vacuolation phenotype not seen with the parent drug. Procuring this specific form ensures valid, reproducible data.

Molecular Formula C12H9ClFN5O
Molecular Weight 293.68 g/mol
CAS No. 55779-19-6
Cat. No. B1216231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArprinocid-N-oxide
CAS55779-19-6
Synonymsarprinocid-1-N-oxide
arprinocid-N-oxide
Molecular FormulaC12H9ClFN5O
Molecular Weight293.68 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CN2C=NC3=C2N=CN(C3=N)O)F
InChIInChI=1S/C12H9ClFN5O/c13-8-2-1-3-9(14)7(8)4-18-5-16-10-11(15)19(20)6-17-12(10)18/h1-3,5-6,15,20H,4H2
InChIKeyPUVNMSNIOJELAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arprinocid-N-oxide (CAS 55779-19-6): Product Overview and Key Identifiers for Procurement


Arprinocid-N-oxide (CAS 55779-19-6), also known as arprinocid-1-N-oxide or ICI 125752, is a purine derivative that serves as the primary in vivo metabolite of the coccidiostat arprinocid [1]. It is a key research compound in veterinary parasitology, notably for its potent activity against apicomplexan parasites such as Eimeria tenella and Toxoplasma gondii [2][3]. This compound is specifically recognized by MeSH as the active 'arprinocid metabolite' [4], distinguishing it from the parent prodrug for specialized research applications.

Why Arprinocid Cannot Substitute for Arprinocid-N-oxide in Critical Research Applications


Arprinocid (CAS 55779-18-5) and its N-oxide metabolite (CAS 55779-19-6) are not interchangeable in scientific research due to fundamentally different biological activities and mechanisms. While arprinocid acts primarily as an inhibitor of hypoxanthine-guanine transport, arprinocid-N-oxide exhibits potent, hypoxanthine-insensitive anticoccidial and antitoxoplasma activity [1]. Crucially, in biological systems lacking the necessary metabolic machinery (e.g., chick kidney cells), arprinocid is completely inactive, whereas the N-oxide is highly effective [2]. Furthermore, the N-oxide demonstrates distinct and measurable cytotoxic effects, including vacuole formation, that are not observed with the parent compound [3]. Relying on the prodrug arprinocid in these systems would yield false negatives and inaccurate mechanistic conclusions, making the direct procurement of arprinocid-N-oxide essential for valid, reproducible experimental data.

Quantitative Differentiation of Arprinocid-N-oxide vs. Arprinocid: A Comparative Evidence Guide


ID50 Comparison: Arprinocid-N-oxide vs. Arprinocid in Eimeria tenella Culture

In a direct comparative study using chick kidney epithelial cells, a system lacking the ability to metabolize the prodrug arprinocid, arprinocid-N-oxide demonstrated significantly greater anticoccidial potency. The ID50 (50% inhibitory dose) for arprinocid-N-oxide was 0.30 ppm, whereas the parent compound arprinocid required a much higher concentration, with an ID50 of 20 ppm [1].

Anticoccidial In Vitro Assay Parasitology

Differential Activity Across Host Cell Types: Arprinocid-N-oxide vs. Arprinocid

A comparative study across different cell types revealed a critical limitation of arprinocid that is not shared by its N-oxide metabolite. Arprinocid was active in chick liver cell systems but completely inactive in chick kidney cell systems, while its N-oxide was active in both cell types [1][2].

Cell-Type Specific Activity Metabolism-Dependent Efficacy In Vitro Models

Mechanistic Differentiation: Hypoxanthine Reversal of Anticoccidial Activity

The mechanism of anticoccidial action is clearly different between the two compounds. The activity of arprinocid is partially reversed by excess hypoxanthine, consistent with its known role as a purine transport inhibitor. In contrast, the in vitro anticoccidial action of arprinocid-N-oxide is not reversed by excess hypoxanthine [1].

Mechanism of Action Purine Transport Mode of Action Studies

Comparative In Vitro Cytotoxicity: ID50 in HeLa Cells

Arprinocid-N-oxide exhibits a distinct cytotoxic profile not seen with the parent compound. In HeLa cells, arprinocid-N-oxide was found to be toxic with an ID50 of 5.0 ppm, primarily causing cellular vacuole formation from dilation of the rough endoplasmic reticulum. In contrast, arprinocid did not show this effect on macromolecule synthesis or cause similar vacuole formation [1].

Cytotoxicity Toxicology Cell Biology

Potency Comparison Against Toxoplasma gondii In Vitro

In an in vitro study using human fibroblasts, both compounds blocked the growth of Toxoplasma gondii, but with a substantial difference in potency. Arprinocid-N-oxide inhibited growth by 50% at a concentration of 20 ng/mL, whereas arprinocid was far less potent, requiring a concentration of 2 µg/mL (2000 ng/mL) to achieve the same level of inhibition [1].

Antitoxoplasma Antiparasitic IC50 Comparison

In Vivo Evidence of Active Moiety: Resistance Mutant Study

The in vivo significance of arprinocid-N-oxide as the active therapeutic agent is supported by a resistance mutant study in mice. A T. gondii mutant (R-AnoR-1) that was 16- to 20-fold resistant to arprinocid-N-oxide in vitro remained fully sensitive to arprinocid in vitro. Critically, in vivo, this mutant caused fatal infections in mice treated with high daily oral doses of arprinocid (360 µg), whereas the drug protected mice infected with the wild-type parasite [1].

In Vivo Model Drug Resistance Pharmacology

Optimal Research Scenarios Requiring Arprinocid-N-oxide (CAS 55779-19-6) Based on Comparative Evidence


Investigating Anticoccidial Mechanisms in Metabolically Inert In Vitro Systems

In models using chick kidney cells or other systems deficient in cytochrome P450 enzymes, arprinocid (CAS 55779-18-5) is inactive, while arprinocid-N-oxide is highly potent (ID50 0.30 ppm vs. 20 ppm) [1]. This application requires the metabolite to bypass the need for metabolic activation and is critical for studying direct parasite-drug interactions without confounding host cell metabolism.

Studying Hypoxanthine-Insensitive Antiparasitic Pathways

For research focused on mechanisms distinct from purine transport inhibition, arprinocid-N-oxide is the specific tool compound. Its anticoccidial activity is not reversed by excess hypoxanthine, unlike that of arprinocid, which is partially reversed [1]. This allows researchers to isolate and investigate alternative pathways of action relevant to apicomplexan parasites.

In Vitro and In Vivo Research on Toxoplasma gondii

In T. gondii infection models, arprinocid-N-oxide demonstrates a 100-fold greater in vitro potency (IC50 20 ng/mL) than the prodrug (IC50 2 µg/mL) [1]. Furthermore, in vivo mutant studies confirm that the therapeutic effect of oral arprinocid is mediated by its conversion to the N-oxide [2]. Therefore, the metabolite is essential for accurate potency assessment, resistance studies, and understanding the true in vivo pharmacology against this pathogen.

Investigating ER Stress and Cytotoxicity Mechanisms in Cell Biology

Arprinocid-N-oxide induces a specific cytotoxic phenotype characterized by vacuole formation from dilation of the rough endoplasmic reticulum in HeLa cells (ID50 = 5.0 ppm), an effect not observed with arprinocid [1]. This makes it a unique chemical probe for studying endoplasmic reticulum stress pathways, mechanisms of vacuole formation, and specific cytotoxic responses in mammalian cell lines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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